N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a phenoxy group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group is introduced via nucleophilic substitution reactions, while the acetamido linkage is formed through amide bond formation reactions using reagents such as acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the benzodiazole ring or the phenoxy group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and phenoxyacetamides, such as:
- N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
- N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
- N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Uniqueness
What sets N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-[1-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C26H26N4O3/c1-18-8-11-21(12-9-18)33-17-25(31)28-20-10-13-23-22(16-20)29-24(30(23)2)14-15-27-26(32)19-6-4-3-5-7-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
CTRRFTCFHSCFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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